molecular formula C19H18ClN3O4S2 B12203632 N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Cat. No.: B12203632
M. Wt: 451.9 g/mol
InChI Key: PEDCCQCYNUURII-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a complex organic compound that features a thiadiazole ring, a sulfonyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid. The final step involves the coupling of the thiadiazole derivative with 2-propoxybenzamide under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide
  • N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Uniqueness

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the benzyl group.

Properties

Molecular Formula

C19H18ClN3O4S2

Molecular Weight

451.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide

InChI

InChI=1S/C19H18ClN3O4S2/c1-2-11-27-16-10-6-4-8-14(16)17(24)21-18-22-23-19(28-18)29(25,26)12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3,(H,21,22,24)

InChI Key

PEDCCQCYNUURII-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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